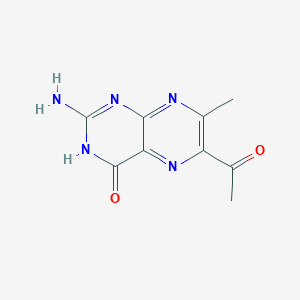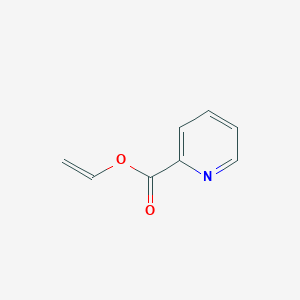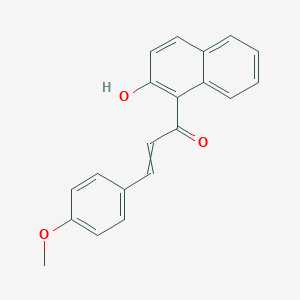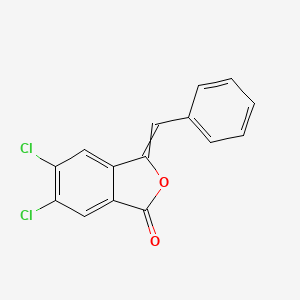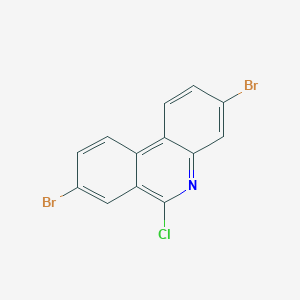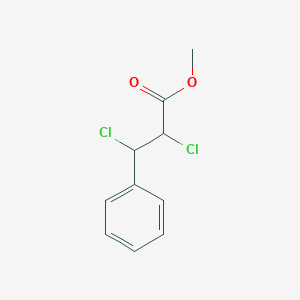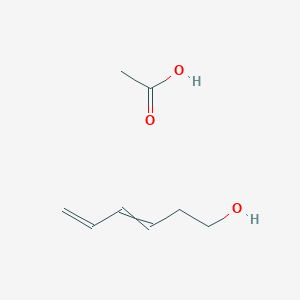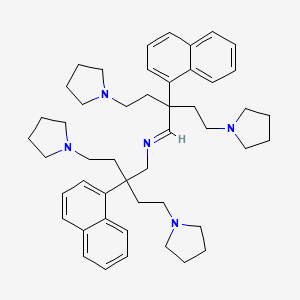
Curium bromide (244CmBr3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Curium tribromide is an inorganic compound composed of curium and bromine, with the chemical formula CmBr₃ It is a white or pale yellow-green solid that crystallizes in an orthorhombic structure Curium tribromide is part of the actinide series and is known for its high density and significant radioactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Curium tribromide can be synthesized through several methods:
-
Reaction of Curium Chloride with Ammonium Bromide:
Reaction: CmCl₃ + 3NH₄Br → CmBr₃ + 3NH₄Cl
Conditions: This reaction is carried out in a hydrogen atmosphere at temperatures between 400°C and 450°C.
-
Reaction of Curium(III) Oxide with Hydrobromic Acid:
Reaction: Cm₂O₃ + 6HBr → 2CmBr₃ + 3H₂O
Conditions: This reaction occurs at approximately 600°C.
Industrial Production Methods: Industrial production of curium tribromide is limited due to the scarcity and high cost of curium. The methods mentioned above are typically used in research laboratories rather than industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Curium tribromide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, halogens, and other strong oxidizers.
Reducing Agents: Hydrogen, metals, and other reducing agents.
Solvents: Typically, non-aqueous solvents are used to prevent hydrolysis.
Major Products Formed:
- Depending on the reaction conditions, products can include other curium halides, oxides, or complex compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Curium tribromide has several scientific research applications:
Nuclear Chemistry:
Materials Science:
Radiation Studies:
Wirkmechanismus
The mechanism of action of curium tribromide primarily involves its radioactivity and chemical reactivity:
Radioactivity: Curium emits alpha particles, which can cause ionization and radiation damage in materials.
Chemical Reactivity: The compound can interact with other chemicals through redox and substitution reactions, affecting the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Plutonium Tribromide (PuBr₃):
Americium Tribromide (AmBr₃):
Uniqueness:
- Curium tribromide is unique due to its specific position in the actinide series, its high radioactivity, and its potential applications in nuclear science and materials research.
Conclusion
Curium tribromide is a fascinating compound with significant implications in nuclear chemistry and materials science
Eigenschaften
CAS-Nummer |
24297-27-6 |
|---|---|
Molekularformel |
Br3Cm-3 |
Molekulargewicht |
486.78 g/mol |
IUPAC-Name |
curium;tribromide |
InChI |
InChI=1S/3BrH.Cm/h3*1H;/p-3 |
InChI-Schlüssel |
HKCWOGXVUZTSCB-UHFFFAOYSA-K |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Cm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


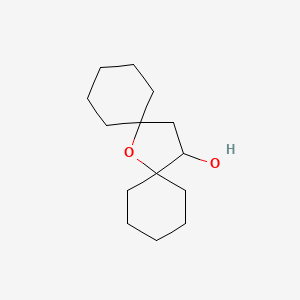
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

